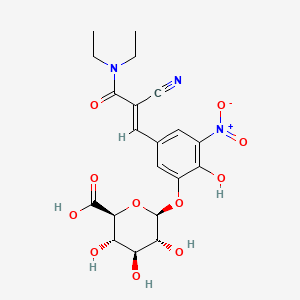

Entacapone 3-o-glucuronide

Description

Contextualizing Entacapone (B1671355) as a Catechol-O-Methyltransferase (COMT) Inhibitor and its Metabolic Significance

Entacapone is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT). wikipedia.orgfda.gov COMT is a key enzyme involved in the metabolism of catecholamines, such as dopamine, norepinephrine, and epinephrine, as well as their hydroxylated metabolites. fda.govhres.ca In the context of Parkinson's disease treatment, entacapone is administered alongside levodopa (B1675098) and a dopa decarboxylase inhibitor. wikipedia.orgdrugbank.com By inhibiting COMT in peripheral tissues, entacapone prevents the breakdown of levodopa to 3-methoxy-4-hydroxy-L-phenylalanine (3-OMD). nih.govhres.ca This action increases the plasma levels of levodopa, allowing for more sustained dopaminergic stimulation in the brain. wikipedia.org

The metabolism of entacapone itself is extensive, primarily occurring in the liver. nih.govnovartis.com The main metabolic pathway involves isomerization to its cis-isomer, followed by direct glucuronidation of both the parent compound and the cis-isomer. nih.govnih.gov This metabolic process is significant as it transforms the active drug into inactive metabolites that can be readily excreted from the body. nih.gov

Overview of Glucuronidation as a Crucial Phase II Metabolic Pathway in Xenobiotic Biotransformation

Glucuronidation is a major Phase II metabolic pathway responsible for the biotransformation of a wide variety of xenobiotics, including drugs, as well as endogenous compounds. nih.govdrughunter.com This process involves the conjugation of a glucuronic acid moiety to a substrate, a reaction catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govjove.com The addition of the highly polar glucuronic acid group significantly increases the water solubility of the substrate, facilitating its elimination from the body, primarily via urine or bile. nih.govuomus.edu.iq

Detailed Research Findings on Entacapone Glucuronidation

The primary enzyme responsible for the glucuronidation of entacapone has been identified as UGT1A9. nih.gov Studies using recombinant human UGT isoforms have shown that entacapone is an exceptionally good substrate for UGT1A9. nih.gov In fact, the rate of glucuronidation by UGT1A9 was found to be higher for entacapone than for propofol, a commonly used substrate for this enzyme. nih.gov While other UGT isoforms, such as UGT1A1, UGT2B7, and UGT2B15, showed some activity, their contribution to entacapone glucuronidation is considered minor in comparison to UGT1A9. nih.gov

Kinetic studies have further elucidated the high affinity and capacity of UGT1A9 for entacapone. Entacapone exhibited a significantly higher maximum reaction velocity (Vmax) and a lower Michaelis-Menten constant (Km) compared to another COMT inhibitor, tolcapone (B1682975), in both UGT1A9 cell lysates and human liver microsomes. nih.gov This indicates a more efficient glucuronidation process for entacapone by this specific UGT isoform. nih.gov The formation of Entacapone 3-O-glucuronide renders the parent compound inactive and facilitates its excretion, with approximately 10-20% of the entacapone dose being eliminated in the urine, primarily as glucuronide conjugates. hres.canovartis.com About 95% of the drug excreted in the urine is in the form of its glucuronide conjugate. hres.canovartis.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

158069-75-1 |

|---|---|

Molecular Formula |

C20H23N3O11 |

Molecular Weight |

481.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[5-[(E)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-3-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C20H23N3O11/c1-3-22(4-2)18(28)10(8-21)5-9-6-11(23(31)32)13(24)12(7-9)33-20-16(27)14(25)15(26)17(34-20)19(29)30/h5-7,14-17,20,24-27H,3-4H2,1-2H3,(H,29,30)/b10-5+/t14-,15-,16+,17-,20+/m0/s1 |

InChI Key |

QFIJKZUWSRMQEH-IJKJBMBDSA-N |

SMILES |

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)[N+](=O)[O-])C#N |

Isomeric SMILES |

CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)[N+](=O)[O-])/C#N |

Canonical SMILES |

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Formation Pathways and Isomeric Forms of Entacapone Glucuronides

Biotransformation of Entacapone (B1671355): Isomerization to the Z-Isomer (Cis-Isomer)

The primary metabolic pathway of entacapone involves a Phase I reaction where the (E)-isomer, the administered form, is converted to its (Z)-isomer, also known as the cis-isomer. nih.goveuropa.eurxlist.com The (E)-isomer of entacapone accounts for approximately 95% of the total area under the curve (AUC) in plasma, while the (Z)-isomer and other minor metabolites constitute the remaining 5%. europa.eumedlink.com This isomerization step is a critical prelude to the main conjugation reaction. nih.gov Although both isomers are pharmacologically active as COMT inhibitors with equivalent activity, the (Z)-isomer is considered the main metabolite in human plasma. medlink.comderpharmachemica.com

O-Glucuronidation as the Main Conjugation Reaction of Entacapone and its Z-Isomer

Following isomerization, both the parent entacapone (E-isomer) and its Z-isomer undergo a Phase II conjugation reaction known as O-glucuronidation. nih.govrxlist.comdrugbank.com This process is the principal metabolic route for entacapone. rxlist.comnih.govhres.ca Glucuronidation involves the covalent attachment of a glucuronic acid moiety to the entacapone molecule, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. ontosight.ainih.gov This conjugation significantly increases the water solubility of the compound, facilitating its elimination from the body. ontosight.ai The resulting glucuronide conjugates of both the parent drug and its cis-isomer are the primary forms excreted in urine. nih.govnih.govnih.gov Research has identified UGT1A9 as the primary enzyme responsible for entacapone's glucuronidation, exhibiting a high reaction velocity. nih.gov

Characterization of Diastereomeric Entacapone 3-O-Glucuronides (EG and EZG)

The glucuronidation of the E- and Z-isomers of entacapone results in the formation of two corresponding diastereomeric 3-O-glucuronides, commonly abbreviated as EEG (Entacapone (E)-isomer glucuronide) and EZG (Entacapone (Z)-isomer glucuronide). researchgate.netresearchgate.net The formation of these glucuronides occurs at the 3-position of the catechol ring. ontosight.ai Advanced analytical techniques, such as micellar electrokinetic capillary chromatography (MECC) and capillary electrophoresis-mass spectrometry (CE-MS), have been developed to separate and quantify these closely related metabolites in human urine. nih.govnih.govresearchgate.net

Table 1: Key Characteristics of Entacapone and its Glucuronide Metabolites

| Compound | Isomeric Form | Metabolic Pathway | Key Enzyme | Resulting Metabolite |

|---|---|---|---|---|

| Entacapone | (E)-isomer (trans) | Isomerization | - | (Z)-isomer (cis) |

| Entacapone & (Z)-isomer | - | O-Glucuronidation | UGT1A9 nih.gov | Entacapone 3-O-glucuronide |

Biological Inactivity of this compound Conjugates

Crucially, the glucuronide conjugates of both entacapone and its Z-isomer are biologically inactive. nih.goveuropa.eurxlist.comoup.com This means that the process of glucuronidation effectively terminates the pharmacological activity of the parent compound and its active isomer. ontosight.ai The formation of these inactive metabolites is a key step in the detoxification and elimination of entacapone from the body. rxlist.comhres.ca Following their formation, these glucuronide conjugates are primarily excreted, with about 10-20% of the dose eliminated in the urine and the majority, approximately 80-90%, excreted in the feces. europa.eu

Enzymatic Basis of Entacapone 3 O Glucuronide Biosynthesis

Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Mediating Glucuronidation

Glucuronidation of entacapone (B1671355) is carried out by several isoforms of the UGT enzyme family, which exhibit distinct but often overlapping substrate specificities. acs.org These enzymes are primarily located in the endoplasmic reticulum of liver cells and other tissues. helsinki.fi The specific UGT isoforms involved in the metabolism of a compound determine the rate and extent of its clearance.

Research has consistently identified UGT1A9 as the principal enzyme responsible for the glucuronidation of entacapone. nih.govresearchgate.netnih.gov Studies using recombinant human UGT isoforms have demonstrated that entacapone is an exceptionally good substrate for UGT1A9. nih.gov In fact, its reaction velocity with UGT1A9 has been shown to be even higher than that of propofol, a commonly used substrate for this enzyme. nih.gov The high affinity and significant metabolic rate of UGT1A9 towards entacapone underscore its central role in the drug's metabolism. nih.govresearchgate.net This isoform is highly expressed in the liver and kidneys, which are key sites for drug metabolism and elimination. researchgate.net

While UGT1A9 is the primary catalyst, other UGT isoforms also contribute to entacapone glucuronidation, albeit to a lesser extent. researchgate.net

UGT1A1: This isoform demonstrates a low rate of glucuronidation for entacapone. nih.gov However, it is unique in its ability to form two different glucuronide metabolites of the catecholic entacapone. nih.gov

UGT1A10: As an extrahepatic enzyme mainly expressed in the gastrointestinal tract, UGT1A10 also shows activity towards entacapone. frontiersin.orgplos.org

UGT1A6: This isoform does not appear to be involved in the glucuronidation of entacapone. nih.gov

The glucuronidation of entacapone is highly regioselective. The primary site of conjugation is the hydroxyl group at the 3-position of the catechol ring, leading to the formation of Entacapone 3-O-glucuronide. researchgate.net Studies have shown that UGT1A9 specifically targets the less acidic hydroxyl group of the entacapone molecule for glucuronidation. researchgate.net While UGT1A1 is capable of producing two glucuronide isomers, the predominant metabolite formed via the UGT-mediated pathway is the 3-O-glucuronide. nih.govnih.gov This specificity is influenced by the structural characteristics of the enzyme's active site and the physicochemical properties of the entacapone molecule. acs.org

Contributions of Other UGT Isoforms (e.g., UGT1A1, UGT1A10, UGT2B7, UGT2B15)

Kinetic Parameters of UGT-Mediated Glucuronidation (e.g., Km, Vmax, kcat) for Entacapone

The efficiency of UGT-mediated glucuronidation can be quantified by kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax, and a lower Km value generally indicates a higher affinity of the enzyme for the substrate.

Studies have shown that UGT1A9 exhibits a significantly lower Km value for entacapone compared to other isoforms like UGT2B7 and UGT2B15, highlighting its higher affinity. nih.gov In human liver microsomes, the Km for entacapone glucuronidation was determined to be 130 µM with a corresponding Vmax of 1.6 nmol/min/mg. nih.gov The intrinsic clearance (Vmax/Km) of entacapone glucuronidation was found to be significantly higher in preparations containing UGT1A9. nih.gov

The table below summarizes key kinetic parameters for entacapone glucuronidation by various UGT isoforms and liver microsome preparations.

| Enzyme Source | Km (μM) | Vmax (nmol/min/mg) | Intrinsic Clearance (Vmax/Km) (ml/min/mg) | Reference |

|---|---|---|---|---|

| Human Liver Microsomes | 130 | 1.6 | 0.0123 | nih.gov |

| Rat Liver Microsomes (Control) | - | - | 0.0016 | nih.gov |

| Rat Liver Microsomes (PCB-induced) | - | - | 0.0125 | nih.gov |

| Recombinant UGT1A9 | Low (compared to UGT2B7/2B15) | High (compared to UGT2B7/2B15) | - | nih.gov |

In Vitro Enzymatic Synthesis and Characterization using Liver Microsomal and Recombinant UGT Preparations

The biosynthesis and characterization of this compound are extensively studied using in vitro systems. helsinki.fi These systems typically employ either liver microsomes (from human or animal sources) or recombinant UGT enzymes. helsinki.finih.gov Liver microsomes are vesicles of endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including UGTs, and provide a physiologically relevant environment for studying metabolic reactions. helsinki.fi

Investigating Enzyme Inhibition and Inducibility Related to Entacapone Glucuronidation

The activity of UGT enzymes can be altered by other substances, leading to enzyme inhibition or induction. longdom.org Inhibition occurs when a compound directly blocks the enzyme's active site, reducing the metabolism of its substrates. longdom.org For instance, the glucuronidation of entacapone by UGT1A9 has been shown to be competitively inhibited by 1-naphthol.

Enzyme induction, on the other hand, involves an increase in the synthesis of enzyme protein, leading to enhanced metabolic capacity. longdom.org Studies in rats have shown that while pretreatment with a standard inducer like a polychlorinated biphenyl (B1667301) (PCB) mixture significantly increases entacapone glucuronidation, catechols themselves, including entacapone, are poor inducers of their own metabolism. nih.gov This suggests that the administration of entacapone is unlikely to significantly affect the glucuronidation of other co-administered drugs by inducing UGT enzymes. nih.gov However, caution is advised when entacapone is given with drugs known to interfere with glucuronidation. fda.gov

Disposition and Elimination Characteristics of Entacapone 3 O Glucuronide

Major Excretion Pathways of Glucuronide Metabolites (Urinary and Biliary Elimination)

The elimination of entacapone (B1671355) and its metabolites occurs predominantly through non-renal routes. novartis.commedsafe.govt.nz After the administration of a radiolabeled dose of entacapone, studies show that approximately 10-20% of the dose is recovered in the urine, while the vast majority, an estimated 80-90%, is excreted in the feces. medsafe.govt.nznih.govfda.goveuropa.eu

Urinary excretion consists almost entirely of metabolized entacapone. The primary urinary metabolite is the glucuronide conjugate, which accounts for about 95% of the total drug-related material found in urine. hres.canovartis.commedsafe.govt.nzeuropa.eu Only trace amounts of unchanged entacapone are detected in the urine. novartis.commedsafe.govt.nz

Given that only a small fraction of the dose is eliminated via the kidneys, biliary excretion into the gastrointestinal tract is considered the principal route of elimination for entacapone and its glucuronide metabolites. nih.govfda.govfda.govmedsinfo.com.au The high percentage of the dose found in feces points to extensive biliary clearance of the glucuronide conjugate, which is then eliminated from the body. nih.govfda.gov

Table 1: Summary of Entacapone Excretion Pathways

| Excretion Route | Percentage of Dose | Primary Chemical Form in Excreta |

| Fecal (via Biliary Excretion) | 80-90% medsafe.govt.nznih.goveuropa.eu | Entacapone glucuronides |

| Urinary | 10-20% medsafe.govt.nznih.goveuropa.eu | Entacapone glucuronide (95% of urinary portion) hres.canovartis.commedsafe.govt.nzeuropa.eu |

Quantitative Contribution of Glucuronides to Overall Entacapone Clearance in Preclinical Models

In vitro studies using preclinical models, such as human liver microsomes and recombinant human UDP-glucuronosyltransferase (UGT) enzymes, have been instrumental in quantifying the role of glucuronidation in entacapone clearance. These studies confirm that direct glucuronidation is the main metabolic pathway for entacapone. fda.govfda.gov

Research has identified specific UGT isoforms responsible for this biotransformation. Entacapone is an exceptionally good substrate for UGT1A9. researchgate.netnih.gov While other isoforms like UGT1A1 can also form entacapone glucuronides, their contribution is minor in comparison. researchgate.netnih.gov The kinetic parameters from these studies highlight the high efficiency of UGT1A9 in catalyzing the glucuronidation of entacapone. nih.gov

Table 2: Kinetic Parameters of Entacapone Glucuronidation by Human UGT Isoforms and Human Liver Microsomes (HLM)

| Enzyme Source | Kₘ (μM) | Vₘₐₓ (nmol/min/mg) |

| Human UGT1A9 | Lower Kₘ value noted compared to other enzymes nih.gov | 3 to 4 times higher than tolcapone (B1682975) nih.gov |

| Human UGT2B7 | Higher Kₘ value (minor contribution) nih.gov | Low rate of glucuronidation nih.gov |

| Human UGT2B15 | Higher Kₘ value (minor contribution) nih.gov | Low rate of glucuronidation nih.gov |

| Human Liver Microsomes | 4 to 6 times lower than tolcapone nih.gov | 3 to 4 times higher than tolcapone nih.gov |

Source: Adapted from kinetic data illustrating the efficiency of entacapone glucuronidation. nih.gov

Potential for Enterohepatic Recirculation and Deconjugation by Intestinal Beta-Glucuronidase

There is evidence to suggest that entacapone undergoes enterohepatic circulation. nih.gov This process involves the excretion of the Entacapone 3-O-glucuronide metabolite into the bile, which is then released into the small intestine. nih.govwikipedia.org

Once in the intestinal lumen, the glucuronide conjugate can be hydrolyzed by beta-glucuronidase enzymes produced by the gut microbiota. medsinfo.com.aunih.gov This deconjugation process cleaves the glucuronic acid moiety, regenerating the parent entacapone compound. The free entacapone can then be reabsorbed from the intestine back into the systemic circulation, a process known as enterohepatic recycling. nih.govwikipedia.org This potential for recirculation can influence the pharmacokinetic profile of the drug. Caution is advised when entacapone is co-administered with drugs known to interfere with biliary excretion, glucuronidation, and intestinal beta-glucuronidase activity, further implying the relevance of this pathway. medsinfo.com.au

Advanced Analytical Methodologies for Entacapone 3 O Glucuronide Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of Entacapone (B1671355) 3-O-glucuronide due to its high sensitivity and selectivity. researchgate.netnih.govdoi.org This powerful combination allows for the precise detection and quantification of the glucuronide in complex biological samples. helsinki.firesearchgate.net

Ultra Performance Liquid Chromatography with Electrospray Ionization Mass Spectrometry (UPLC/ESI-MS)

Ultra Performance Liquid Chromatography (UPLC) systems, utilizing columns with smaller particle sizes, offer enhanced resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). mdpi.come-century.us When coupled with electrospray ionization-tandem mass spectrometry (ESI-MS/MS), UPLC provides a highly effective platform for the analysis of Entacapone 3-O-glucuronide. researchgate.net ESI is a soft ionization technique particularly well-suited for polar and thermally labile molecules like glucuronide conjugates, as it typically produces an intense protonated molecule [M+H]+ or deprotonated molecule [M-H]-, which can be selected as the precursor ion for MS/MS analysis. doi.orgresearchgate.net

In a typical UPLC/ESI-MS/MS workflow, the sample is first subjected to chromatographic separation on a suitable column, such as a C18 column. researchgate.netresearchgate.net A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to achieve optimal separation. researchgate.netresearchgate.net The eluent is then introduced into the ESI source, where the analytes are ionized. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), and tandem mass spectrometry (MS/MS) is used for further structural confirmation and quantitation by monitoring specific precursor-to-product ion transitions. For this compound, collision-induced dissociation often results in the neutral loss of the glucuronic acid moiety, yielding a prominent product ion corresponding to the aglycone (Entacapone). researchgate.net

Quantitative Analysis in Biological Matrices (e.g., plasma, urine)

The quantitative analysis of this compound in biological matrices like plasma and urine is critical for pharmacokinetic studies. nih.govhelsinki.fi LC-MS/MS methods have been extensively developed and validated for this purpose. researchgate.nethelsinki.fi These methods often involve a sample preparation step, such as solid-phase extraction (SPE) or protein precipitation, to remove interferences from the biological matrix and concentrate the analyte. nih.govsci-hub.se

For instance, a direct and rapid LC-ESI-MS/MS method has been described for the determination of several nitrocatechol-type glucuronides, including this compound, in urine. researchgate.nethelsinki.fi This method utilized solid-phase extraction for sample cleanup and demonstrated good linearity and repeatability. researchgate.netresearchgate.net In another application, a column-switching LC-ESI-MS/MS assay was developed for the direct analysis of Entacapone glucuronide in plasma, which minimizes sample preparation time. helsinki.firesearchgate.net The use of an internal standard, such as a deuterated analog of the analyte, is standard practice to ensure accuracy and precision by correcting for matrix effects and variations in instrument response. researchgate.net

| Parameter | Urine Analysis researchgate.netresearchgate.net | Plasma Analysis helsinki.firesearchgate.net |

|---|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) | Column-Switching |

| Ionization Mode | Negative Ion ESI | Not Specified |

| Precursor Ion | [M-H]⁻ | Not Specified |

| Product Ion | Fragment corresponding to the aglycone | Not Specified |

| Linearity (r²) | >0.997 | Not Specified |

| Repeatability (RSD) | <2.56% | Not Specified |

| LOD | 0.1–0.2 μg/ml | Not Specified |

Capillary Electromigration Techniques for Isomer Separation

Capillary electromigration techniques, particularly capillary electrophoresis (CE), offer high separation efficiency and are well-suited for the analysis of charged molecules like glucuronides. researchgate.net These methods are especially valuable for separating closely related isomers.

Micellar Electrokinetic Capillary Chromatography (MECC) Development and Optimization

Micellar Electrokinetic Capillary Chromatography (MECC) is a mode of capillary electrophoresis that utilizes micelles as a pseudostationary phase to separate both charged and neutral analytes. nih.gov MECC has been successfully developed for the separation of the 3-O-glucuronides of Entacapone and its (Z)-isomer, which are the two primary urinary metabolites of Entacapone in humans. nih.govnih.gov

The development of a MECC method involves optimizing several parameters, including the composition of the running buffer (pH, ionic strength, and surfactant concentration) and the applied voltage. nih.gov For the separation of Entacapone glucuronide isomers, a buffer system containing phosphate, borate, and sodium dodecyl sulfate (B86663) (SDS) as the micelle-forming surfactant has been shown to be effective. nih.govnih.gov Increasing the ionic concentration of the running buffer significantly improves the separation, while changes in pH have a lesser effect. nih.gov The use of an internal standard, such as the 3-O-glucuronide of nitecapone (B1678951), is also employed in these methods. nih.govnih.gov

Spectroscopic Characterization Methods (e.g., Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy for Structural Elucidation)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the definitive structural elucidation of metabolites like this compound. hyphadiscovery.com While MS/MS provides information on the molecular weight and fragmentation pattern, NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure determination. hyphadiscovery.com

Proton (¹H) NMR spectroscopy is a powerful tool for this purpose. By analyzing the chemical shifts, coupling constants, and integration of the proton signals, the precise location of the glucuronide moiety on the Entacapone molecule can be confirmed. hyphadiscovery.com Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can provide further structural insights by revealing through-bond and through-space correlations between different nuclei. hyphadiscovery.com The structural confirmation of this compound is crucial for understanding its biological activity and for its use as a reference standard in analytical methods.

Development and Validation of Robust Analytical Methods for Glucuronide Determination

The development of robust and reliable analytical methods is paramount for the accurate determination of this compound. nih.govajpaonline.com Method validation is a critical process that ensures the analytical procedure is suitable for its intended purpose. ajpaonline.comresearchgate.net Key validation parameters include sensitivity, selectivity, accuracy, precision, and quantitation limits. nih.gov

Sensitivity is often expressed as the limit of detection (LOD) and the limit of quantitation (LOQ). For MECC methods, the LOD for Entacapone glucuronides has been reported to be around 0.25 µg/ml. nih.gov LC-MS/MS methods can achieve even lower detection limits. doi.org

Selectivity refers to the ability of the method to distinguish the analyte from other components in the sample matrix. This is a key strength of both MECC and LC-MS/MS. nih.govresearchgate.net

Accuracy is the closeness of the measured value to the true value and is often assessed through recovery studies. Extraction recoveries for Entacapone glucuronides from urine using solid-phase extraction have been shown to be greater than 94%. nih.gov

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For MECC methods, within-day precision (repeatability) RSD values are generally below 5%, and between-day precision RSD values are less than 7.5%. nih.gov

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. MECC methods for Entacapone glucuronides have demonstrated linearity in the range of 2-150 µg/ml with correlation coefficients (r²) greater than 0.999. nih.gov

| Validation Parameter | Finding |

|---|---|

| Limit of Quantitation (LOQ) | 2 µg/ml |

| Linearity Range | 2-150 µg/ml |

| Correlation Coefficient (r²) | >0.999 |

| Within-day Precision (RSD) | <5% |

| Between-day Precision (RSD) | <7.5% |

| Extraction Recovery | >94% |

Utilization of Reference Standards for Metabolite Identification and Quantification

The accurate identification and quantification of metabolites are fundamental to understanding the pharmacokinetics and metabolism of a parent drug. In the research of Entacapone, the use of well-characterized reference standards for its major metabolite, this compound, is indispensable. These standards serve as a benchmark for analytical methods, ensuring the reliability and reproducibility of experimental results.

The synthesis of this compound reference compounds has been a crucial step in enabling detailed metabolic studies. scite.aidoi.org These synthesized standards are employed in the development and validation of various advanced analytical methodologies aimed at detecting and quantifying the metabolite in biological matrices such as plasma and urine. nih.govnih.gov

For instance, in the development of a micellar electrokinetic capillary chromatography method for the direct determination of this compound in human urine, a synthesized 3-O-glucuronide of nitecapone was utilized as an internal standard to ensure the accuracy of the quantification. nih.gov This study highlighted the importance of a reference standard in validating the method's performance characteristics.

Similarly, a column-switching liquid chromatography-electrospray ionization-tandem mass spectrometric (LC-ESI-MS-MS) method was developed for the direct analysis of this compound in rat plasma. nih.gov This method also relied on a reference standard, in this case, tolcapone (B1682975) glucuronide, which was used as an internal standard. nih.gov The availability of the this compound reference material was essential for establishing a calibration curve and for the successful validation of the assay. nih.gov

The validation of these analytical methods, underpinned by the use of reference standards, involves the assessment of several key parameters to demonstrate their suitability for the intended purpose. These parameters include linearity, precision, accuracy, and the limit of quantitation (LOQ).

A study utilizing micellar electrokinetic capillary chromatography for the determination of this compound in human urine reported a linear range of 2-150 µg/ml with a correlation coefficient greater than 0.999. nih.gov The limit of quantitation for this method was established at 2 µg/ml. nih.gov The precision of the method was demonstrated by the relative standard deviation (RSD) values, which were less than 5% for within-day precision and less than 7.5% for between-day precision at a concentration of 7.5 µg/ml. nih.gov The extraction recovery of the analyte was found to be greater than 94%. nih.gov

In another study using a liquid chromatography-tandem mass spectrometry (LC/MS/MS) method, the quantification of this compound was achieved with a wide dynamic range and good linearity, as indicated by correlation coefficients greater than 0.995. nih.gov The method demonstrated good repeatability with within-day and between-day RSDs of less than 7% and 14%, respectively. nih.gov The recovery of the analyte ranged from 78% to 103%. nih.gov The high sensitivity of the tandem mass spectrometry allowed for a low limit of detection of 1 ng/ml. nih.gov

The following tables summarize the validation data from these research findings, illustrating the critical role of reference standards in establishing the performance of analytical methods for this compound.

Table 1: Validation Parameters for the Quantification of this compound in Human Urine by Micellar Electrokinetic Capillary Chromatography nih.gov

| Parameter | Finding |

| Linearity Range | 2-150 µg/ml |

| Correlation Coefficient | > 0.999 |

| Limit of Quantitation (LOQ) | 2 µg/ml |

| Within-Day Precision (RSD) | < 5% |

| Between-Day Precision (RSD) | < 7.5% (at 7.5 µg/ml) |

| Extraction Recovery | > 94% |

Table 2: Validation Parameters for the Quantification of this compound in Rat Plasma by LC-ESI-MS-MS nih.gov

| Parameter | Finding |

| Linearity Range | 0.0025-100 µg/ml |

| Correlation Coefficient | > 0.995 |

| Limit of Detection (LOD) | 1 ng/ml |

| Within-Day Precision (RSD) | < 7% |

| Between-Day Precision (RSD) | < 14% |

| Recovery | 78-103% |

These detailed research findings underscore the necessity of utilizing pure, well-characterized reference standards of this compound. They are not only pivotal for the initial identification of the metabolite but are also essential for the rigorous validation of quantitative analytical methods, thereby ensuring the generation of high-quality, reliable data in pharmacokinetic and metabolic studies. Several chemical suppliers now offer this compound as a reference standard for such analytical purposes. axios-research.comaxios-research.compharmaffiliates.compharmaffiliates.com

Preclinical Investigation of Entacapone 3 O Glucuronide Metabolism

In Vitro Metabolism Studies with Hepatic Microsomes and Recombinant UGTs

The primary metabolic pathway for the catechol-O-methyltransferase (COMT) inhibitor entacapone (B1671355) is glucuronidation, leading to the formation of its main metabolite, entacapone 3-O-glucuronide. In vitro studies utilizing human liver microsomes and recombinant human UDP-glucuronosyltransferase (UGT) enzymes have been instrumental in identifying the specific isoforms responsible for this biotransformation.

Research has pinpointed UGT1A9 as the principal enzyme mediating the glucuronidation of entacapone. nih.gov In fact, entacapone has been shown to be an exceptionally good substrate for UGT1A9, exhibiting a higher reaction velocity even than propofol, a commonly used substrate for this enzyme. nih.gov The kinetic properties of entacapone glucuronidation by UGT1A9 are characterized by a low K(m) value, indicating a high affinity of the enzyme for the substrate, and a high V(max) value, signifying a high catalytic efficiency. nih.gov

While UGT1A9 is the dominant enzyme, other UGT isoforms contribute to a lesser extent. UGT1A1 has been identified as capable of forming two different glucuronides of entacapone, although the rate of this reaction is low. nih.gov Members of the UGT2B family, specifically UGT2B7 and UGT2B15, also metabolize entacapone, but at low rates compared to UGT1A9. nih.gov Conversely, UGT1A6 does not appear to be involved in the glucuronidation of entacapone. nih.gov

Table 1: Kinetic Parameters of Entacapone Glucuronidation by Human UGT Isoforms and Liver Microsomes

| Enzyme Source | V(max) (nmol/min/mg protein) | K(m) (µM) | Reference |

|---|---|---|---|

| Recombinant UGT1A9 | Data not consistently reported across all studies | Data not consistently reported across all studies | nih.gov |

| Human Liver Microsomes | Data not consistently reported across all studies | Data not consistently reported across all studies | nih.gov |

Animal Model Studies on Glucuronide Disposition and Excretion (e.g., rat studies)

Animal models, particularly rats, have been utilized to understand the disposition and excretion of entacapone and its glucuronide metabolite. Following oral administration of radiolabeled entacapone to rats, the majority of the dose is excreted in the feces, with a smaller portion eliminated in the urine. hres.canih.gov This suggests that biliary excretion is a significant route of elimination for entacapone and its metabolites. fda.govfda.gov

Studies in rats have shown that entacapone is excreted in milk. hres.cafda.gov While the direct clinical relevance to humans requires further investigation, this finding provides insight into the potential for maternal transfer of the compound.

In rats, a notable species difference exists in the metabolism of entacapone compared to humans. While glucuronides of entacapone and its (Z)-isomer constitute over 95% of the metabolites in human urine, they represent only about 65% in rat urine. helsinki.fi This highlights the importance of considering species-specific metabolic profiles when extrapolating preclinical data.

Following intravenous administration of [14C]-opicapone, a related nitrocatechol COMT inhibitor, in rats, around 72% of the total radioactivity was recovered in the feces, confirming biliary excretion as the primary route of systemic elimination. nih.gov Excretion was characterized by a rapid initial phase within the first 24 hours, followed by a slower elimination phase. nih.gov

Comparative Metabolism of Nitrocatechol COMT Inhibitors in Preclinical Models (e.g., Entacapone vs. Tolcapone (B1682975) Glucuronidation)

Comparative studies of entacapone and another nitrocatechol COMT inhibitor, tolcapone, have revealed significant differences in their glucuronidation kinetics, which may have implications for their respective clinical profiles.

In vitro studies using human liver microsomes and recombinant UGT1A9 have consistently shown that entacapone is a better substrate for glucuronidation than tolcapone. nih.gov Entacapone exhibits a 3 to 4 times higher V(max) and a 4 to 6 times lower K(m) value compared to tolcapone, indicating both a faster rate of metabolism and a higher affinity for the UGT1A9 enzyme. nih.gov

While both drugs are primarily metabolized by UGT1A9, there are differences in their interactions with other UGT isoforms. For instance, tolcapone is not detectably glucuronidated by UGT1A1, whereas entacapone is, albeit at a low rate. nih.gov

A significant discrepancy in the glucuronidation kinetics between rat and human liver microsomes has been observed. In rat liver microsomes, the V(max)/K(m) ratio (a measure of intrinsic clearance) is two times higher for tolcapone than for entacapone. helsinki.fi In stark contrast, in human liver microsomes, entacapone demonstrates a 14-fold higher V(max)/K(m) value, indicating it is a much better substrate for glucuronidation in humans. helsinki.fi

These preclinical findings highlight the distinct metabolic profiles of entacapone and tolcapone, with entacapone being more efficiently glucuronidated in human-derived in vitro systems.

Computational and Theoretical Approaches to Entacapone Glucuronidation

Molecular Modeling and Docking Simulations of UGT-Substrate Complexes (e.g., UGT1A9 catalytic pocket)

Molecular modeling and docking simulations provide a three-dimensional view of how entacapone (B1671355) fits into the active site of UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A9, which is the primary enzyme responsible for its glucuronidation. researchgate.nettandfonline.com These techniques are crucial for understanding the specificity of this metabolic reaction.

Homology modeling is often the first step, where the 3D structure of a UGT enzyme like UGT1A9 is built using the amino acid sequence and a known structure of a related protein as a template. acs.org Once a reliable model of the enzyme's catalytic pocket is generated, docking simulations can be performed. In these simulations, the entacapone molecule is computationally placed into the binding site of the UGT1A9 model to predict the most likely and stable binding orientation, or "pose." acs.orgresearchgate.net

Studies have shown that the glucuronidation of entacapone is highly specific. researchgate.net Docking simulations help to explain this specificity by revealing the precise interactions, such as hydrogen bonds and hydrophobic interactions, between the substrate and the amino acid residues in the enzyme's active site. science.gov For instance, modeling can demonstrate why only the less acidic hydroxyl group of entacapone's catechol structure is targeted for glucuronidation by UGT1A9. researchgate.net The kinetic profile of entacapone glucuronidation by UGT1A9 is complex, following a two-site substrate inhibition model, which suggests intricate interactions within the catalytic pocket that can be explored through these simulations. researchgate.net The binding energy of these interactions can be calculated, providing a quantitative measure of the affinity between entacapone and the enzyme. ijpsjournal.com By comparing the binding modes and energies of different substrates or inhibitors, researchers can understand the structural determinants for UGT1A9 activity. researchgate.netscience.gov

Table 1: Key Aspects of Molecular Docking for Entacapone and UGT1A9

| Modeling Aspect | Description | Relevance to Entacapone Glucuronidation |

|---|---|---|

| Homology Modeling | Construction of a 3D protein model based on a known template structure. acs.org | Creates a structural model of the UGT1A9 enzyme, which is essential for performing docking studies. |

| Substrate Docking | Computational simulation of placing a ligand (entacapone) into the enzyme's active site. acs.org | Predicts the binding orientation and conformation of entacapone within the UGT1A9 catalytic pocket. |

| Interaction Analysis | Identification of specific bonds (e.g., hydrogen bonds) and forces between the substrate and enzyme residues. science.gov | Explains the molecular basis for the high affinity and specificity of UGT1A9 for entacapone. |

| Binding Energy Calculation | Estimation of the strength of the interaction between the substrate and the enzyme. ijpsjournal.com | Quantifies the stability of the entacapone-UGT1A9 complex, correlating with the efficiency of glucuronidation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Glucuronidation Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity of a chemical based on its molecular structure. In the context of entacapone, QSAR modeling helps predict its susceptibility to glucuronidation and the rate at which this reaction occurs. researchgate.netuu.nl These models establish a mathematical correlation between the physicochemical properties of a series of compounds and their metabolic rates.

To build a QSAR model for glucuronidation, researchers use a dataset of various catechol compounds, including entacapone, for which the glucuronidation rates by specific UGT isoforms have been experimentally determined. researchgate.net Molecular descriptors—numerical values that describe the chemical's structural, electronic, or steric properties—are calculated for each compound. These descriptors can include properties like molecular weight, logP (lipophilicity), and steric parameters.

A statistical analysis is then performed to identify which descriptors are most influential in determining the rate of glucuronidation. For catechols conjugated by UGT enzymes, structure-activity relationship analyses have revealed that the size of the substituent adjacent to the catechol group is a highly significant steric factor in determining the reaction rate. researchgate.net The resulting QSAR equation can then be used to predict the glucuronidation potential of new or untested compounds based solely on their calculated descriptors. scispace.com This approach is valuable for screening drug candidates early in the development process for potential metabolic liabilities. wiley-vch.de

Table 2: QSAR Modeling Parameters for Catechol Glucuronidation

| Parameter | Definition | Example Descriptor for Entacapone |

|---|---|---|

| Dependent Variable | The biological activity to be predicted. | Rate of entacapone glucuronidation by UGT1A9. |

| Independent Variables | Calculated molecular properties (descriptors). | Steric parameters (e.g., size of the substituent adjacent to the catechol group), electronic properties (e.g., charge distribution). researchgate.net |

| Training Set | A group of compounds with known structures and activities used to build the model. researchgate.net | A diverse set of 53 catechol compounds, including entacapone, tolcapone (B1682975), and others. researchgate.net |

| Resulting Model | A mathematical equation linking descriptors to activity. | An equation that can predict the glucuronidation rate of a new nitrocatechol based on its structural features. |

In Silico Approaches for Metabolite Identification and Pathway Prediction

In silico approaches encompass a range of computational tools used to predict the metabolic fate of a drug like entacapone. These methods can identify potential metabolites, such as Entacapone 3-O-glucuronide, and map out the entire metabolic pathway without the initial need for laboratory experiments.

One powerful in silico tool is the metabolite prediction software, such as BioTransformer, which utilizes a knowledge base of known metabolic reactions and enzyme specificities. nih.gov By inputting the structure of entacapone, these programs can predict its likely metabolites, correctly identifying this compound as a major human metabolite. nih.gov

Another key approach is the development of physiologically based pharmacokinetic (PBPK) models. nih.gov These are complex mathematical models that simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. For entacapone, a PBPK model was developed by integrating in silico, in vitro, and in vivo data. nih.gov This model successfully attributed entacapone's low bioavailability to extensive first-pass metabolism, primarily by UGT enzymes in the liver and intestine. nih.gov Such models can predict plasma concentrations of both the parent drug and its metabolites over time.

Table 3: Table of Compounds

| Compound Name |

|---|

| 3-methoxy-4-hydroxy-l-phenylalanine (3-OMD) |

| Ampicillin |

| Bilirubin |

| Benserazide |

| Buprenorphine |

| Carbidopa |

| Chloramphenicol |

| Cholestyramine |

| Diazepam |

| Dopamine |

| Entacapone |

| This compound |

| Epinephrine |

| Erythromycin |

| Ethinylestradiol |

| Ezetimibe |

| Iron |

| Levodopa (B1675098) (L-DOPA) |

| Norepinephrine |

| Phenylbutazone |

| Probenecid |

| Rifampicin |

| Salicylic acid |

| Tolcapone |

Q & A

Q. How is Entacapone 3-O-glucuronide identified and quantified in biological samples?

this compound is typically quantified using validated Liquid Chromatography–Mass Spectrometry (LC-MS/MS) methods with electrospray ionization (ESI). For instance, ESI(+) is used for glucuronide metabolites, with a lower limit of quantification (LLOQ) of ~2.69 ng/ml. Calibration curves and quality control (QC) samples ensure inter-assay accuracy (bias <2%) and precision (CV <9%) . Method validation must comply with Good Laboratory Practices (GLP), including specificity, linearity, and matrix effect assessments.

Q. What enzymatic pathways are responsible for this compound formation?

Entacapone undergoes glucuronidation via UDP-glucuronosyltransferase (UGT) isoforms, primarily UGT1A9 and UGT2B7, which catalyze the transfer of glucuronic acid to the 3-O position. Experimental confirmation requires incubation with human liver microsomes (HLM) or recombinant UGT enzymes, followed by kinetic analysis (Km, Vmax) . Competitive inhibition assays using known UGT inhibitors (e.g., probenecid) can further validate enzyme specificity.

Q. What are the primary physicochemical properties of this compound?

Key properties include solubility (>1.6 mmol/L in aqueous buffers at pH 7), critical micelle concentration (CMC), and surface tension reduction (γ ~54 mN/m at CMC). Aggregation behavior can be studied via pyrene fluorescent probe assays and dynamic light scattering (DLS) .

Advanced Research Questions

Q. How do species differences impact the pharmacokinetic modeling of this compound?

Species-specific UGT expression (e.g., higher UGT1A9 activity in humans vs. rodents) affects metabolic clearance rates. Comparative studies using physiologically based pharmacokinetic (PBPK) models should incorporate in vitro-in vivo extrapolation (IVIVE) parameters, such as hepatic intrinsic clearance (CLint) and fraction unbound (fu). Discrepancies in enterohepatic recirculation (e.g., 10% in rats vs. humans) must also be modeled .

Q. What experimental strategies resolve contradictions in this compound’s plasma vs. tissue distribution data?

Contradictions often arise from differential expression of efflux transporters (e.g., MRP2) or tissue-specific degradation. Use dual radiolabeled tracers (³H-entacapone + ¹⁴C-glucuronide) in autoradiography studies or spatially resolved metabolomics (MALDI-MSI) to map distribution. Adjust for protein binding using equilibrium dialysis .

Q. How can researchers optimize in vitro assays to mimic in vivo glucuronidation kinetics?

Incorporate physiological factors:

- Co-factors : Add 5 mM UDP-glucuronic acid (UDPGA) and 10 mM MgCl₂ in HLM incubations.

- Inhibition of deglucuronidation : Include β-glucuronidase inhibitors (e.g., saccharolactone).

- Temporal sampling : Collect timepoints at 0, 15, 30, 60, 120 min to capture nonlinear kinetics due to enzyme saturation .

Q. What advanced statistical methods address variability in this compound’s bioavailability studies?

Use non-compartmental analysis (NCA) for AUC0-t and Cmax calculations (Phoenix WinNonlin). For population variability, apply mixed-effects modeling (NONMEM) to covariates like UGT polymorphisms or renal clearance. Bootstrap resampling (≥2000 iterations) validates confidence intervals for bioavailability ratios .

Methodological Challenges

Q. How to validate the stability of this compound under varying storage conditions?

Conduct stability tests in biological matrices (plasma, urine):

Q. What HPLC parameters enhance resolution of this compound from co-eluting metabolites?

Use a C18 column (2.6 µm, 100 Å) with a gradient mobile phase:

Q. How to differentiate this compound from isomeric glucuronides?

Employ chiral chromatography or nuclear magnetic resonance (NMR) for structural elucidation. For NMR, compare chemical shifts of the glucuronic acid anomeric proton (δ ~5.3 ppm, J=7.8 Hz) and NOE correlations between entacapone and glucuronide moieties .

Data Interpretation

Q. How to assess the clinical relevance of this compound’s drug-drug interactions (DDIs)?

Use static models (e.g., [I]/Ki >0.1 indicates risk) or dynamic PBPK simulations. Key perpetrators include UGT inhibitors (e.g., mefenamic acid) or inducers (rifampicin). Monitor AUC changes in crossover trials (e.g., ± perpetrator) with 90% CI for geometric mean ratios .

Q. Why do in vitro-in vivo extrapolation (IVIVE) models underpredict this compound clearance?

Common pitfalls:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.